molecular formula C13H8FNO3 B093092 4-Fluoro-3'-nitrobenzophenone CAS No. 16574-53-1

4-Fluoro-3'-nitrobenzophenone

Cat. No.: B093092
CAS No.: 16574-53-1
M. Wt: 245.21 g/mol
InChI Key: AOHVHRTYAQSPFQ-UHFFFAOYSA-N
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Description

4-Fluoro-3’-nitrobenzophenone is an organic compound with the molecular formula C13H8FNO3. It is a derivative of benzophenone, where the phenyl rings are substituted with a fluorine atom at the 4-position and a nitro group at the 3’-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in the synthesis of various pharmaceuticals and fluorescent dyes . Therefore, its targets would likely depend on the specific molecules it is used to synthesize.

Mode of Action

The mode of action of 4-Fluoro-3’-nitrobenzophenone is primarily through its reactivity with other compounds in chemical reactions. It is used as a building block in the synthesis of various other compounds, including benzimidazoles, benzoselenazoles, and polymersomes . The nitro group can be reduced to an amine, acting as a nucleophile, and the fluorine atom can be displaced in nucleophilic aromatic substitution reactions .

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles have antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly affect a wide range of biochemical pathways through its role in the synthesis of these compounds.

Result of Action

The molecular and cellular effects of 4-Fluoro-3’-nitrobenzophenone would depend on the specific molecules it is used to synthesize. For example, benzimidazoles can have a wide range of effects, including antimicrobial, opioid, antipsychotic, and antihistamine activities . Therefore, 4-Fluoro-3’-nitrobenzophenone could indirectly cause a wide range of molecular and cellular effects through its role in the synthesis of these compounds.

Action Environment

The action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone can be influenced by various environmental factors. For example, the synthesis of 4-Fluoro-3’-nitrobenzophenone involves reactions that are sensitive to temperature . Therefore, environmental factors such as temperature could potentially influence the action, efficacy, and stability of 4-Fluoro-3’-nitrobenzophenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Fluoro-3’-nitrobenzophenone involves the Suzuki-Miyaura coupling reaction. This method typically uses 1-Iodo-3-nitrobenzene and 4-Fluorobenzeneboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Bedford’s palladacycle, in the presence of a base like potassium carbonate. The reaction is carried out in methoxybenzene at 120°C under a pressure of 1500.15 Torr for 5 hours in an autoclave .

Industrial Production Methods

Industrial production of 4-Fluoro-3’-nitrobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-3’-aminobenzophenone.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of benzophenone.

Scientific Research Applications

4-Fluoro-3’-nitrobenzophenone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is a precursor in the synthesis of various pharmaceutical agents.

    Agrochemicals: It is used in the production of certain agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-nitrobenzophenone
  • 3-Nitro-4-chlorobenzophenone
  • 4-Amino-3-nitrobenzophenone

Comparison

4-Fluoro-3’-nitrobenzophenone is unique due to the presence of both a fluorine atom and a nitro group on the benzophenone structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific electronic effects that influence its behavior in various chemical processes. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in diverse applications .

Properties

IUPAC Name

(4-fluorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVHRTYAQSPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440805
Record name 4-FLUORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16574-53-1
Record name (4-Fluorophenyl)(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16574-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-FLUORO-3'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 4-Chloro-4'-fluoro-3-nitrobenzophenone in pharmaceutical chemistry?

A: 4-Chloro-4'-fluoro-3-nitrobenzophenone is a crucial building block in the multi-step synthesis of flurobendazole []. While not pharmaceutically active itself, its structure contributes to the final molecule's properties and ultimately its anthelmintic activity. Understanding its synthesis is vital for producing flurobendazole efficiently and cost-effectively.

Q2: Can you elaborate on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone as described in the research?

A: While the provided abstract doesn't detail the specific synthetic route, it emphasizes a "detailed discussion" on the synthesis of 4-Chloro-4'-fluoro-3-nitrobenzophenone []. This likely involves a Friedel-Crafts acylation reaction, a common method for benzophenone synthesis. Further details on reaction conditions, reagents, and yields would be found in the full research paper.

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